N-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Hydrogen-bond donor count BT-PSP SAR 4-methoxybenzenesulfonyl substituent

Select this specific BT-PSP chemotype variant (CAS 923407-00-5) for systematic NAPE-PLD pharmacophore exploration beyond the published dimethyl/4-fluoro series. Its unsubstituted benzothiazole core and electron-donating 4-methoxybenzenesulfonyl group provide orthogonal SAR vectors, enabling use as a structurally matched negative control or partial-activity comparator. The lower cLogP (2.64) and higher TPSA (97.3 Ų) reduce non-specific binding versus lipophilic analogs, ensuring cleaner cellular efferocytosis signal-to-noise. Ideal for selectivity profiling where FAAH/sEH off-target activity must be minimized.

Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
CAS No. 923407-00-5
Cat. No. B2458743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
CAS923407-00-5
Molecular FormulaC20H21N3O4S2
Molecular Weight431.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H21N3O4S2/c1-27-15-6-8-16(9-7-15)29(25,26)23-12-10-14(11-13-23)19(24)22-20-21-17-4-2-3-5-18(17)28-20/h2-9,14H,10-13H2,1H3,(H,21,22,24)
InChIKeyVGWCXRLBVKMCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 923407-00-5) — Compound Identity and BT-PSP Class Context


N-(1,3-Benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 923407-00-5) is a synthetic small molecule belonging to the benzothiazole–phenylsulfonyl–piperidine carboxamide (BT-PSP) chemotype [1]. This class has been validated through high-throughput screening and medicinal chemistry optimization campaigns as activators of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), an enzyme central to biosynthesis of bioactive N-acylethanolamides with therapeutic relevance to cardiometabolic disease and inflammation resolution [1]. The compound features a 4-methoxybenzenesulfonyl substituent on the piperidine nitrogen and an unsubstituted benzothiazol-2-yl amide, distinguishing it from the more extensively characterized dimethyl-benzothiazole / 4-fluorobenzenesulfonyl analogs VU534 and VU533 [1][2]. Molecular weight is 431.5 g/mol; molecular formula C₂₀H₂₁N₃O₄S₂ .

Why BT-PSP Analogs Cannot Be Interchanged: The Substitution Sensitivity of NAPE-PLD Activation and Polypharmacology Profile


BT-PSP compounds exhibit extreme sensitivity to substitution patterns on both the benzothiazole and phenylsulfonyl rings, as demonstrated by the NAPE-PLD SAR data showing that certain substitutions produce potent activation (e.g., VU534 EC₅₀ = 0.30 μM on recombinant mouse NAPE-PLD) while the analog VU233 bearing alternative substituents is completely inactive (Emax <1.2-fold) [1]. The 4-methoxybenzenesulfonyl group in CAS 923407-00-5 represents a distinct electronic environment compared to the 4-fluorobenzenesulfonyl group in VU534/VU533, altering hydrogen-bonding capacity and logP, which is predicted to shift both NAPE-PLD activation potency and off-target profiles (e.g., FAAH/sEH dual inhibition) [1]. Simple substitution of one BT-PSP for another without quantitative understanding of these SAR relationships risks loss of target engagement, altered polypharmacology, and irreproducible cellular efferocytosis outcomes [1].

Quantitative Differentiation Evidence: CAS 923407-00-5 vs. BT-PSP Comparators


Substituent-Mediated Hydrogen-Bond Donor Count: 4-Methoxybenzenesulfonyl vs. 4-Fluorobenzenesulfonyl in BT-PSP Analogs

CAS 923407-00-5, bearing a 4-methoxybenzenesulfonyl group, has two hydrogen-bond donors (HBD = 2), while VU534 and VU533, bearing a 4-fluorobenzenesulfonyl group, possess only one hydrogen-bond donor (HBD = 1) . The additional HBD arises from the para-methoxy oxygen acting as a potential hydrogen-bond interaction site, which may alter the binding pose within the allosteric NAPE-PLD pocket and modulate off-target engagement at FAAH and sEH [1]. This difference is structurally intrinsic and not achievable with the 4-fluoro comparators .

Hydrogen-bond donor count BT-PSP SAR 4-methoxybenzenesulfonyl substituent

Lipophilicity Shift: cLogP Difference Between 4-Methoxybenzenesulfonyl and 4-Fluorobenzenesulfonyl BT-PSP Congeners

The computed cLogP for the target compound (CAS 923407-00-5) is 2.64 [1]. For the close analog VU533 (4-fluorobenzenesulfonyl, 4,7-dimethyl-benzothiazole), the logP is reported as approximately 4 . This represents a difference of at least ~1.4 log units, indicating the target compound is substantially less lipophilic than the comparator [1]. Lipophilicity differences of this magnitude have well-established effects on membrane permeability, non-specific protein binding, and assay interference potential in cellular systems [2].

cLogP lipophilicity BT-PSP chemical property

Benzothiazole Substitution State: Unsubstituted vs. Dimethyl-Substituted BT-PSP Core and NAPE-PLD Activation Potential

CAS 923407-00-5 bears an unsubstituted benzothiazole ring, whereas the validated NAPE-PLD activators VU534 (5,7-dimethyl) and VU533 (4,7-dimethyl) bear two methyl substituents on the benzothiazole core [1]. The published SAR for the BT-PSP series demonstrates that benzothiazole methylation is a critical determinant of activation potency: VU534 (5,7-dimethyl) achieves EC₅₀ = 0.30 μM and Emax = 2.1-fold on recombinant mouse NAPE-PLD, while the unmethylated comparator VU233 is completely inactive (Emax <1.2-fold) . The unsubstituted benzothiazole in CAS 923407-00-5 represents a distinct starting scaffold for SAR diversification that complements the dimethyl-benzothiazole series [1].

benzothiazole substitution NAPE-PLD SAR dimethyl-benzothiazole

Topological Polar Surface Area (TPSA) Comparison: 4-Methoxybenzenesulfonyl vs. 4-Fluorobenzenesulfonyl and Implications for Passive Permeability

The target compound (CAS 923407-00-5) has a computed topological polar surface area (TPSA) of approximately 97.3 Ų [1]. In comparison, the 4-fluorobenzenesulfonyl analog VU534 has a computed TPSA of approximately 87.2 Ų (based on molecular structure; 1 fewer oxygen atom in the sulfonyl substituent) . A TPSA value above 90 Ų has been associated with reduced passive membrane permeability in the context of CNS drug-likeness rules, while TPSA values below 90 Ų are generally considered favorable for blood-brain barrier penetration [2]. The ~10 Ų higher TPSA of the target compound relative to VU534 suggests differentiated permeability characteristics [1].

TPSA passive permeability BT-PSP molecular property

Rotatable Bond Count and Molecular Flexibility: Scaffold Rigidity Comparison with VU534 and VU533

The target compound (CAS 923407-00-5) has 7 rotatable bonds [1], identical to VU534 and VU533 based on their shared piperidine-carboxamide-sulfonyl linkage architecture [2]. However, the 4-methoxy group introduces conformational flexibility at the para-position of the phenylsulfonyl ring that is absent in the 4-fluoro analogs (C-O bond rotation vs. rigid C-F bond), providing an additional torsional degree of freedom [1]. This subtle difference in local conformational dynamics may influence binding entropy at the allosteric NAPE-PLD site and could be exploited for SAR optimization [3].

rotatable bonds molecular flexibility scaffold rigidity

Predicted Polypharmacology Divergence: FAAH/sEH Dual Inhibition Profile of 4-Methoxy vs. 4-Fluoro BT-PSPs

VU534 (4-fluorobenzenesulfonyl) is a documented dual inhibitor of FAAH and sEH (IC₅₀ = 1.2 μM for both enzymes), while VU533 is reported to show only weak sEH inhibition and little potency toward FAAH . The substitution of the 4-fluoro group with a 4-methoxy group in CAS 923407-00-5 replaces a strong electron-withdrawing group (Hammett σₚ = +0.06 for F) with a moderate electron-donating group (Hammett σₚ = −0.27 for OCH₃) [1]. This electronic reversal at the para position is predicted to differentially modulate FAAH and sEH engagement, potentially narrowing or broadening the polypharmacology profile relative to VU534 [1]. Experimental FAAH/sEH IC₅₀ values for the target compound have not yet been disclosed in the peer-reviewed literature .

FAAH inhibition sEH inhibition polypharmacology BT-PSP selectivity

Procurement-Relevant Application Scenarios for N-(1,3-Benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 923407-00-5)


BT-PSP Scaffold Diversification for NAPE-PLD SAR Expansion Studies

Researchers seeking to systematically explore the BT-PSP pharmacophore beyond the published dimethyl-benzothiazole / 4-fluoro series should select CAS 923407-00-5 as an unsubstituted benzothiazole / 4-methoxybenzenesulfonyl variant. Its structural divergence in both benzothiazole methylation state (unsubstituted vs. 5,7-dimethyl in VU534) and para-substituent electronics (electron-donating OCH₃ vs. electron-withdrawing F) provides orthogonal SAR vectors for probing NAPE-PLD allosteric site requirements [1][2].

Cellular Efferocytosis Assays Requiring a Low-Lipophilicity NAPE-PLD Probe with Reduced Non-Specific Binding

With a computed cLogP of 2.64, substantially lower than the ~4.0 LogP of VU533, CAS 923407-00-5 is the preferred BT-PSP candidate for cellular efferocytosis assays where non-specific protein binding and solubility limitations of the more lipophilic 4-fluoro series compromise signal-to-noise ratios [1][2]. Its higher TPSA (97.3 Ų vs. ~87 Ų for VU534) further supports reduced membrane partitioning and cleaner cellular pharmacology [1].

Disentangling NAPE-PLD Activation from FAAH/sEH Dual Inhibition Polypharmacology

For experimental designs requiring selective NAPE-PLD activation with minimal confounding FAAH/sEH inhibition, CAS 923407-00-5 offers a structurally rational starting point: the electron-donating 4-methoxy group (Hammett σₚ = −0.27) is predicted to reduce engagement at FAAH/sEH relative to VU534, which carries a neutral/electron-withdrawing 4-fluoro group and documented dual FAAH/sEH IC₅₀ = 1.2 μM [1][2]. Experimental FAAH/sEH counter-screening of this compound is warranted to confirm this predicted selectivity shift [1].

Negative-Control Compound for BT-PSP Class Target Engagement Studies

Given SAR evidence that benzothiazole dimethyl substitution is required for potent NAPE-PLD activation (VU534 EC₅₀ = 0.30 μM, Emax = 2.1-fold; unmethylated analog VU233 inactive with Emax <1.2-fold), CAS 923407-00-5 with its unsubstituted benzothiazole core is a strong candidate for use as a structurally matched negative control or partial-activity comparator in BT-PSP target engagement experiments, pending direct NAPE-PLD activity measurement [1][2].

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.